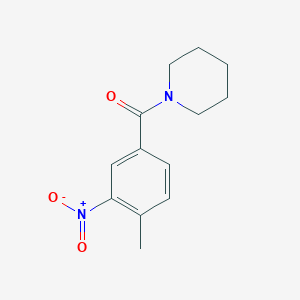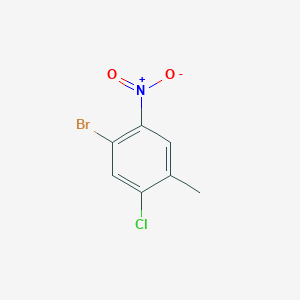
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol, or 3-trifluoromethylpyrrolidin-3-ol (3-TFMP), is an organic compound belonging to the pyrrolidin-3-ol family. It is a colorless liquid with a sweet, pungent odor and a boiling point of 128.3 °C. 3-TFMP is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry. It is used as a starting material in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is used as a solvent in a variety of reactions, such as nucleophilic substitution reactions and Diels-Alder reactions. It is also used as a reagent in the synthesis of peptides, peptidomimetics, and polymers.
Mecanismo De Acción
The mechanism of action of (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is not well understood. However, it is believed to act as a nucleophile, which means it is capable of forming covalent bonds with other molecules. This allows it to react with and modify other molecules, such as proteins and nucleic acids. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is believed to act as an inhibitor of certain enzymes, which can affect the activity of the enzyme and lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol are not well understood. However, it is believed to have an effect on the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol has been shown to have antimicrobial activity, which suggests it may be useful as an antibacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol in lab experiments is its low cost and availability. In addition, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is non-toxic, making it safe to use in experiments. However, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is also highly reactive, which can make it difficult to handle and store. Additionally, (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is not water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for research involving (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol include its use in drug development, synthesis, and biochemistry. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as an antimicrobial agent, as well as its potential applications in other areas such as agriculture and food production. Finally, further research could be conducted to explore its potential as a solvent for a variety of reactions.
Métodos De Síntesis
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol can be synthesized from pyrrolidine and trifluoroacetic anhydride. The synthesis process begins with the reaction of pyrrolidine with trifluoroacetic anhydride in the presence of an acid catalyst. This reaction produces an intermediate compound known as trifluoroacetylpyrrolidine, which is then hydrolyzed to form (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol. The hydrolysis reaction is typically carried out using aqueous sodium hydroxide, and the product is isolated by distillation.
Propiedades
IUPAC Name |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLGPQFZLVKTF-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)










